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Compound of Interest

Compound Name: Kushenol A

Cat. No.: B592811 Get Quote

Kushenol A: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological

properties of Kushenol A, a prenylated flavonoid isolated from the roots of Sophora

flavescens. This document is intended to serve as a valuable resource for researchers,

scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties
Kushenol A, also known as Leachianone E, is a bioactive natural product with a complex

chemical structure. A summary of its key physical and chemical properties is presented below.
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Property Value Source

CAS Number 99217-63-7 [1][2][3][4]

Molecular Formula C25H28O5 [1][3][4][5]

Molecular Weight 408.49 g/mol [3][4][5]

IUPAC Name

(2S)-5,7-dihydroxy-2-(2-

hydroxyphenyl)-8-[(2R)-5-

methyl-2-(prop-1-en-2-yl)hex-

4-en-1-yl]-3,4-dihydro-2H-1-

benzopyran-4-one

[4][5]

Synonyms Leachianone E, (-)-Kushenol A [4][5]

Appearance Solid Powder [4]

Purity ≥98% [4]

Solubility Soluble in DMSO.[1][4][6]

Density 1.2 ± 0.1 g/cm³ [3]

Boiling Point 581.7 ± 50.0 °C at 760 mmHg [3]

Flash Point 195.8 ± 23.6 °C [3]

Storage Conditions

Dry, dark, and at -20°C for

long-term storage.[4] 0-4°C for

stock solutions for up to one

month.[4]

Biological Activity
Kushenol A has demonstrated notable biological activities, positioning it as a compound of

interest for cosmetic and therapeutic applications.

Enzyme Inhibition
Tyrosinase Inhibition: Kushenol A is a non-competitive inhibitor of tyrosinase, the key

enzyme in melanin synthesis.[1][4] This activity suggests its potential as a skin-whitening
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agent.[1][3][4]

IC50: 1.1 µM[1][3][4]

Ki: 0.4 µM[1][3][4]

α-Glucosidase Inhibition: It also exhibits inhibitory effects on α-glucosidase, an enzyme

involved in carbohydrate digestion.[1][2][4] This suggests potential applications in managing

blood sugar levels.

IC50: 45 µM[1][4]

Ki: 6.8 µM[1][4]

β-Amylase Inhibition: Kushenol A shows inhibitory activity against β-amylase.[1][4]

Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific

findings. Below are generalized protocols based on standard laboratory practices for the types

of experiments cited.

Determination of Enzyme Inhibition (General Protocol)
A common method for determining enzyme inhibition involves spectrophotometric analysis.

Preparation

Assay Data Analysis

Prepare Enzyme, Substrate,
and Inhibitor (Kushenol A) Solutions

Mix Enzyme and Inhibitor
(Pre-incubation)

Prepare Assay Buffer

Initiate Reaction by
Adding Substrate

Measure Absorbance Change
Over Time (Spectrophotometer) Calculate Initial Reaction Velocities Plot Data (e.g., Lineweaver-Burk plot)

to Determine Inhibition Type Determine IC50 and Ki Values

Click to download full resolution via product page
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General workflow for determining enzyme inhibition.

Methodology:

Preparation of Reagents: Solutions of the target enzyme (e.g., tyrosinase, α-glucosidase),

the appropriate substrate, and various concentrations of Kushenol A are prepared in a

suitable buffer.

Assay Procedure:

The enzyme and different concentrations of Kushenol A are pre-incubated in the assay

buffer.

The enzymatic reaction is initiated by the addition of the substrate.

The change in absorbance over time, which corresponds to the product formation, is

monitored using a spectrophotometer at a specific wavelength.

Data Analysis:

The initial reaction velocities are calculated from the linear portion of the absorbance

versus time curves.

The percentage of inhibition is calculated for each concentration of Kushenol A.

The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by

50%) is determined by plotting the percentage of inhibition against the inhibitor

concentration.

To determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition

constant (Ki), kinetic studies are performed at various substrate and inhibitor

concentrations, and the data are analyzed using methods such as Lineweaver-Burk plots.

Signaling Pathway Interactions
Kushenol A's inhibitory action on tyrosinase directly impacts the melanin biosynthesis

pathway.
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Inhibition of the melanin biosynthesis pathway by Kushenol A.

Pathway Description:

The enzyme tyrosinase catalyzes two key reactions in the initial steps of melanin synthesis: the

hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to

dopaquinone. Dopaquinone then undergoes a series of non-enzymatic and enzymatic

reactions to form melanin. Kushenol A acts as a non-competitive inhibitor of tyrosinase,

meaning it binds to a site on the enzyme other than the active site, thereby reducing its

catalytic efficiency and ultimately decreasing melanin production.[1][4]

Spectral Data
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While specific raw spectral data is not readily available in the public domain, the structural

elucidation of Kushenol A would have relied on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectroscopy are fundamental for determining the carbon-hydrogen

framework of a molecule. The chemical shifts, coupling constants, and integration of proton

signals in the ¹H-NMR spectrum, along with the chemical shifts in the ¹³C-NMR spectrum,

provide detailed information about the connectivity of atoms and the chemical environment of

each proton and carbon. Techniques like COSY, HSQC, and HMBC would have been

employed to establish the complete structure. Research articles have cited the use of ¹H-NMR

for the structural determination of Kushenol A.[7]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. High-resolution mass spectrometry (HRMS) provides a very accurate mass

measurement, which allows for the determination of the molecular formula. Fragmentation

patterns observed in the mass spectrum can provide additional structural information.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The absorption

of infrared radiation at specific frequencies corresponds to the vibrational frequencies of

different types of chemical bonds. For Kushenol A, characteristic peaks for hydroxyl (-OH),

carbonyl (C=O), and aromatic (C=C) groups would be expected.

This guide provides a foundational understanding of Kushenol A. For more specific

applications and in-depth analysis, consulting the primary research literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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